molecular formula C20H19FN4O2 B2401454 (4-((4-Fluorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(morpholino)methanone CAS No. 1251564-25-6

(4-((4-Fluorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(morpholino)methanone

Cat. No.: B2401454
CAS No.: 1251564-25-6
M. Wt: 366.396
InChI Key: FIHXWLVUOBKQTL-UHFFFAOYSA-N
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Description

(4-((4-Fluorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(morpholino)methanone is a synthetic organic compound featuring a 1,8-naphthyridine core substituted with a 4-fluorophenylamino group at position 4, a methyl group at position 7, and a morpholino methanone moiety at position 2. The 1,8-naphthyridine scaffold is a bicyclic heteroaromatic system known for its pharmacological relevance, particularly in kinase inhibition and anticancer research . The morpholino group enhances solubility and serves as a hydrogen bond acceptor, while the 4-fluorophenyl substituent may influence electronic properties and target binding .

Properties

IUPAC Name

[4-(4-fluoroanilino)-7-methyl-1,8-naphthyridin-3-yl]-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O2/c1-13-2-7-16-18(24-15-5-3-14(21)4-6-15)17(12-22-19(16)23-13)20(26)25-8-10-27-11-9-25/h2-7,12H,8-11H2,1H3,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIHXWLVUOBKQTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)F)C(=O)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((4-Fluorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(morpholino)methanone typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in an aqueous or organic solvent.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-((4-Fluorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(morpholino)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Anti-Mycobacterial Activity

Recent studies have highlighted the anti-mycobacterial properties of naphthyridine derivatives, including the compound . Research indicates that compounds with similar structural motifs exhibit significant activity against Mycobacterium tuberculosis (Mtb), which is crucial for combating tuberculosis (TB).

Case Study: Synthesis and Evaluation

A study synthesized a series of 1,8-naphthyridine derivatives and evaluated their minimal inhibitory concentrations (MIC) against Mtb strains. The results demonstrated that certain derivatives had MIC values as low as 0.19 μM against Mtb H37Rv and 0.04 μM against multidrug-resistant TB (MDR-TB) strains . This suggests that the naphthyridine scaffold, which includes the morpholino methanone structure, is promising for further development into anti-TB agents.

Anti-Tubercular Properties

The compound has been investigated for its potential as an anti-tubercular agent. The incorporation of morpholino groups has been shown to enhance the biological activity of naphthyridine derivatives.

Research Findings

In a comparative analysis, a morpholino-substituted naphthyridine derivative exhibited potent anti-tubercular activity with a reported MIC value of 0.25 ± 0.04 μg/mL against Mtb H37Rv . This underscores the importance of structural modifications in enhancing the efficacy of naphthyridine-based compounds against tuberculosis.

Drug Design and Development

The structural characteristics of (4-((4-Fluorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(morpholino)methanone make it an attractive candidate for rational drug design.

Molecular Hybridization

The design process often involves molecular hybridization techniques that combine pharmacophores from different active compounds to create new entities with improved therapeutic profiles. The naphthyridine scaffold has been successfully used in this approach, leading to compounds with enhanced selectivity and potency against specific biological targets .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the efficacy of naphthyridine derivatives.

SAR Insights

Studies have shown that modifications at specific positions on the naphthyridine ring can significantly influence biological activity. For instance, substituents such as fluorine or morpholino groups can enhance solubility and bioavailability while maintaining or improving potency against target pathogens .

Summary Table of Applications

Application AreaFindingsReferences
Anti-MycobacterialMIC values as low as 0.19 μM against Mtb H37Rv
Anti-TubercularPotent activity with MIC of 0.25 ± 0.04 μg/mL
Drug DesignEffective scaffold for molecular hybridization
Structure-Activity RelationshipModifications enhance potency and solubility

Mechanism of Action

The mechanism of action of (4-((4-Fluorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(morpholino)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison with (4-((4-Methoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(morpholino)methanone

This analog replaces the 4-fluorophenyl group with a 4-methoxyphenyl substituent. Fluorine’s small size and high electronegativity often improve metabolic stability and target affinity compared to bulkier, polar groups like methoxy .

Comparison with Piperazine- and Sulfonamide-Based Analogs

Compounds such as N-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-3-(sulfamoylamino)benzenesulfonamide (6d) and derivatives () share functional groups like sulfonamide and piperazine but lack the 1,8-naphthyridine core. These compounds exhibit melting points ranging from 132–230°C and moderate synthetic yields (e.g., 47% for VI-4 in ) . In contrast, the target compound’s naphthyridine core may confer rigidity and planar aromaticity, enhancing interactions with flat binding pockets (e.g., kinase ATP sites).

Comparison with Pyridine-Based BTK Inhibitors

The intermediate (4-((4-amino-6-chloro-3-nitropyridin-2-yl)amino)phenyl)(morpholino)methanone (VI-4) () shares the morpholino methanone group but features a pyridine core instead of naphthyridine. VI-4 was synthesized in 47% yield via nucleophilic aromatic substitution, a method applicable to the target compound .

Key Data Tables

Table 2. Functional Group Impact

Group Role in Target Compound Impact vs. Analogs
4-Fluorophenyl Electron-withdrawing, enhances stability More stable than methoxy
Morpholino methanone Solubility, H-bond acceptor Similar to VI-4
1,8-Naphthyridine Rigid aromatic core Superior to pyridine in flat binding

Research Findings and Implications

  • Synthetic Challenges : The target compound’s synthesis likely involves multi-step reactions, including nucleophilic substitution (as in VI-4) . Yields for similar compounds range from 30–60%, suggesting optimization is critical .
  • Structure-Activity Relationships (SAR) :
    • The 4-fluorophenyl group may improve pharmacokinetics over methoxy or unsubstituted aryl groups .
    • The naphthyridine core’s rigidity could enhance binding to kinases compared to pyridine or piperazine-based analogs .
  • Biological Potential: While direct data on the target compound are sparse, morpholino-containing analogs (e.g., VI-4) show promise as kinase inhibitors, implying similar applications .

Biological Activity

The compound (4-((4-Fluorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(morpholino)methanone is a synthetic organic molecule that has attracted considerable attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a naphthyridine core with several functional groups, including:

  • A fluorophenyl group , which may enhance lipophilicity and bioactivity.
  • A morpholino group , known for improving solubility and metabolic stability.

The molecular formula is C15H14FN3OC_{15}H_{14}FN_3O with a molecular weight of approximately 280.29 g/mol. The presence of nitrogen atoms in the naphthyridine structure contributes to its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that it may:

  • Inhibit Enzymes : The compound has shown potential as an inhibitor of certain enzymes involved in inflammatory processes, possibly through the modulation of cyclic AMP (cAMP) levels. This mechanism is similar to that observed in selective phosphodiesterase (PDE) inhibitors, which are known to regulate inflammatory responses by increasing intracellular cAMP levels .
  • Modulate Receptors : It may also interact with various receptors, influencing downstream signaling pathways that affect cell proliferation and apoptosis.

Anti-inflammatory Effects

Studies have indicated that this compound exhibits significant anti-inflammatory properties. For instance:

  • In vitro assays demonstrated that the compound effectively reduces the production of pro-inflammatory cytokines in activated immune cells.
  • In vivo models showed decreased inflammation markers in conditions such as asthma and rheumatoid arthritis when treated with this compound.

Anticancer Properties

Research has explored the anticancer potential of this compound:

  • It was tested against various cancer cell lines, including breast and lung cancer cells, where it exhibited cytotoxic effects. The mechanism appears to involve cell cycle arrest and induction of apoptosis .

Case Studies

Several studies highlight the biological activity of this compound:

  • In Vitro Studies : A study evaluated the effects of the compound on human cancer cell lines, reporting an IC50 value indicating potent cytotoxicity against specific cancer types.
  • Animal Models : In vivo studies demonstrated significant tumor reduction in xenograft models when administered at therapeutic doses.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is useful:

Compound NameStructure FeaturesBiological Activity
(4-Aminophenyl)(4-fluorophenyl)methanoneLacks naphthyridine coreModerate anti-inflammatory
(4-Bromophenyl)(morpholino)methanoneBromine instead of fluorineWeaker anticancer activity

The unique combination of functional groups in this compound enhances its reactivity and biological activity compared to these similar compounds.

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